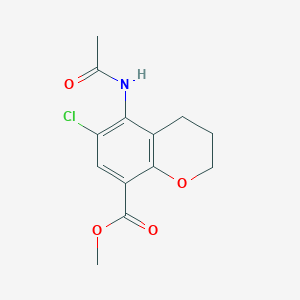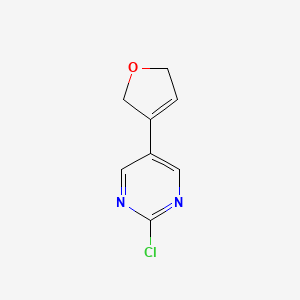
5-Pyridin-3-yl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyridin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-yl-1,2,4-thiadiazole typically involves the cyclization of pyridine carbohydrazides with ethyl chlorooxoacetate, followed by the formation of the thiadiazole ring. The process includes several steps such as acylation, cyclization, saponification, and activation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of phosphorus oxychloride as a cyclizing agent and thiosemicarbazide derivatives. The reaction conditions are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Pyridin-3-yl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
5-Pyridin-3-yl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of luminescent materials and coordination polymers for sensing applications
Wirkmechanismus
The mechanism of action of 5-Pyridin-3-yl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by either activating or inhibiting specific enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
1,2,5-Thiadiazole: Another isomer with different positioning of nitrogen and sulfur atoms.
Triazoles: Compounds with three nitrogen atoms in the ring, exhibiting similar biological activities
Uniqueness: 5-Pyridin-3-yl-1,2,4-thiadiazole is unique due to the presence of both the pyridine and thiadiazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C7H5N3S |
|---|---|
Molekulargewicht |
163.20 g/mol |
IUPAC-Name |
5-pyridin-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H |
InChI-Schlüssel |
NHOPCJUJLQUNMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



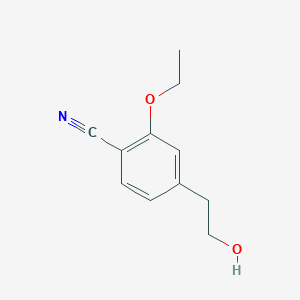

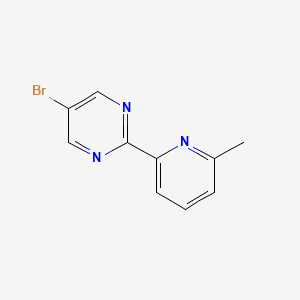
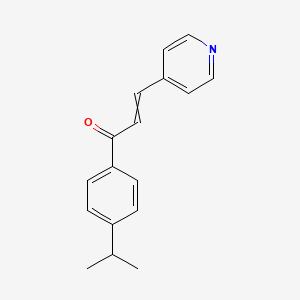
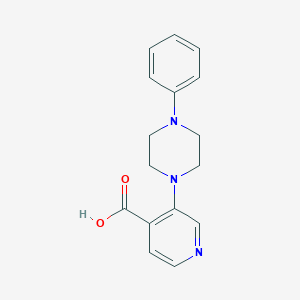
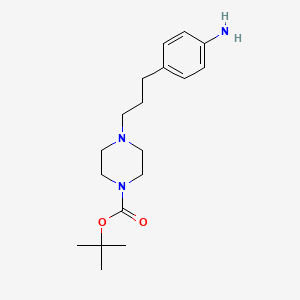
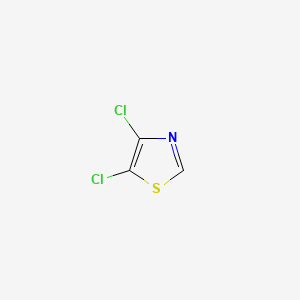

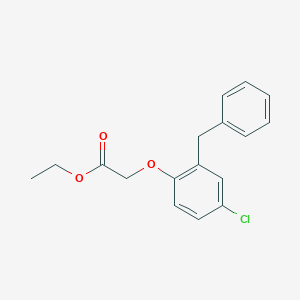
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
